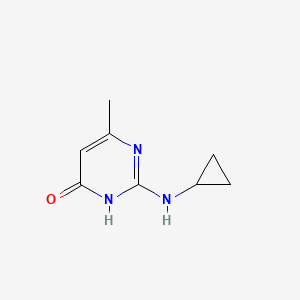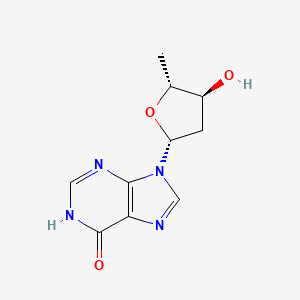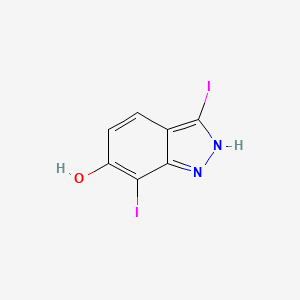
3,7-Diiodo-6-hydroxy indazole
描述
3,7-Diiodo-6-hydroxy indazole is a derivative of indazole, a significant heterocyclic compound known for its diverse biological activities. The compound features two iodine atoms at positions 3 and 7, and a hydroxyl group at position 6 on the indazole ring. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various fields of research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Diiodo-6-hydroxy indazole typically involves the iodination of 6-hydroxy indazole. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where iodine atoms are introduced at the 3 and 7 positions of the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: 3,7-Diiodo-6-hydroxy indazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the iodine atoms, typically using reducing agents such as zinc dust in acetic acid.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide or thiourea.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Zinc dust in acetic acid or sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide or thiourea in ethanol.
Major Products Formed:
Oxidation: Formation of 3,7-diiodo-6-oxo indazole.
Reduction: Formation of 6-hydroxy indazole.
Substitution: Formation of 3,7-diazido-6-hydroxy indazole or 3,7-dithiocarbamoyl-6-hydroxy indazole.
科学研究应用
3,7-Diiodo-6-hydroxy indazole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex indazole derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3,7-Diiodo-6-hydroxy indazole involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the iodine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects. The compound may also interfere with cellular signaling pathways, contributing to its antimicrobial and anticancer activities.
相似化合物的比较
6-Hydroxy indazole: Lacks the iodine atoms, resulting in different chemical reactivity and biological activity.
3,7-Dibromo-6-hydroxy indazole: Similar structure but with bromine atoms instead of iodine, leading to different reactivity and potency.
3,7-Diiodo indazole: Lacks the hydroxyl group, affecting its hydrogen bonding capability and biological interactions.
Uniqueness: 3,7-Diiodo-6-hydroxy indazole is unique due to the presence of both iodine atoms and a hydroxyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and development.
属性
IUPAC Name |
3,7-diiodo-2H-indazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2N2O/c8-5-4(12)2-1-3-6(5)10-11-7(3)9/h1-2,12H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSGWEAWKXEYQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NNC(=C21)I)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


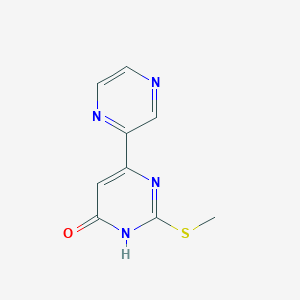
![Ethyl 2-ethoxy-1-((2'-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1436744.png)
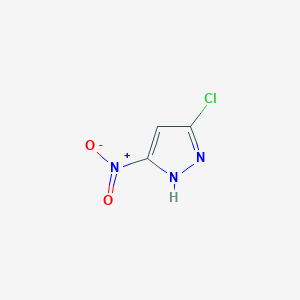
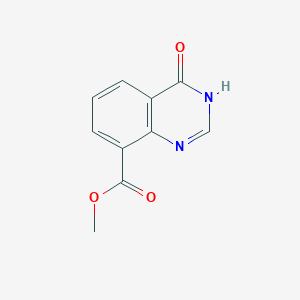
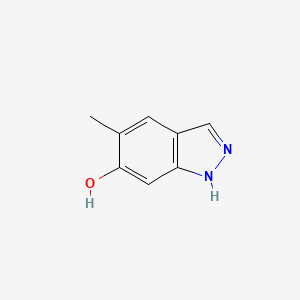
![3-mercapto-6-phenyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B1436751.png)
![N-[1-(1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B1436753.png)

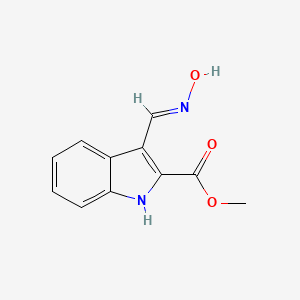
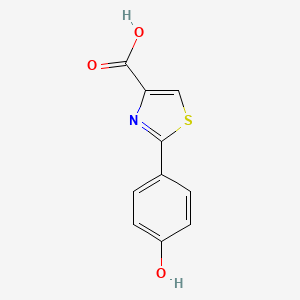
![2-Cyclopropyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1436763.png)
![6-methyl-4-phenyl-1H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine](/img/structure/B1436764.png)
